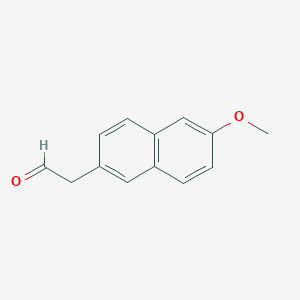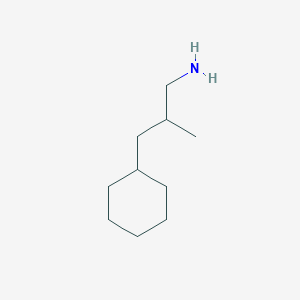
2-(Ethylthio)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylthio)ethanethioamide is an organic compound with the molecular formula C4H9NS2 It is a thioamide derivative, characterized by the presence of both ethylthio and ethanethioamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)ethanethioamide typically involves the reaction of ethylthiol with ethanethioamide under controlled conditions. One common method includes the use of thionyl chloride as a reagent to convert 2-acetamido-2-(ethylthio)acetic acid to its corresponding acid chloride, which is then reacted with ammonia to form the desired thioamide .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
2-(Ethylthio)ethanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
科学的研究の応用
2-(Ethylthio)ethanethioamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Ethylthio)ethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thioamide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Thioacetamide: Similar structure but lacks the ethylthio group.
Thioformamide: Contains a formyl group instead of an ethylthio group.
Benzothioamide: Features a benzene ring in place of the ethylthio group.
Uniqueness
2-(Ethylthio)ethanethioamide is unique due to the presence of both ethylthio and ethanethioamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C4H9NS2 |
|---|---|
分子量 |
135.3 g/mol |
IUPAC名 |
2-ethylsulfanylethanethioamide |
InChI |
InChI=1S/C4H9NS2/c1-2-7-3-4(5)6/h2-3H2,1H3,(H2,5,6) |
InChIキー |
HHIWSYCPKTVLIU-UHFFFAOYSA-N |
正規SMILES |
CCSCC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


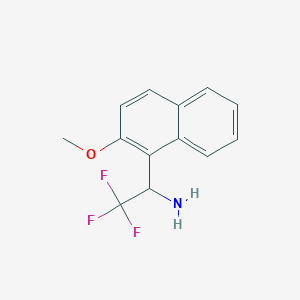
![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
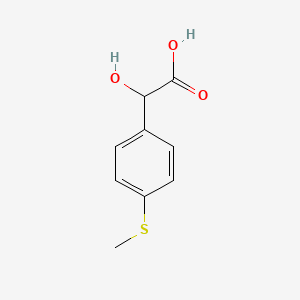
![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)

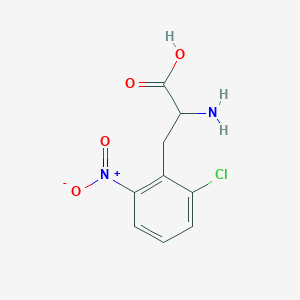
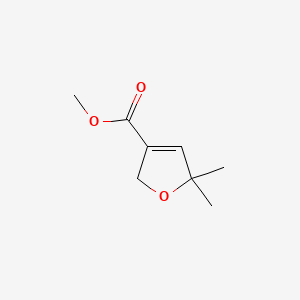
![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)
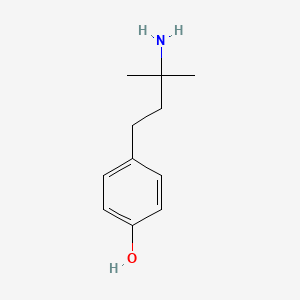
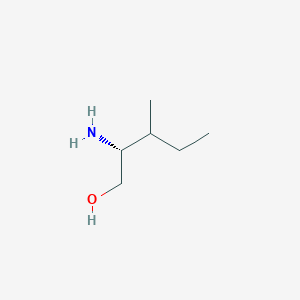
![(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylicacid,endo](/img/structure/B13589217.png)
